(6-(tert-Butylthio)-2-methylpyridin-3-yl)(phenyl)methanone
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Overview
Description
(6-(tert-Butylthio)-2-methylpyridin-3-yl)(phenyl)methanone is an organic compound that features a pyridine ring substituted with a tert-butylthio group, a methyl group, and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(tert-Butylthio)-2-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One possible route could be:
Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Introduction of the tert-butylthio group: This can be achieved by reacting the pyridine derivative with tert-butylthiol in the presence of a suitable catalyst.
Attachment of the phenylmethanone group: This step might involve Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(6-(tert-Butylthio)-2-methylpyridin-3-yl)(phenyl)methanone may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(6-(tert-Butylthio)-2-methylpyridin-3-yl)(phenyl)methanol: Similar structure but with an alcohol group instead of a carbonyl group.
(6-(tert-Butylthio)-2-methylpyridin-3-yl)(phenyl)methane: Similar structure but without the carbonyl group.
Uniqueness
The presence of the tert-butylthio group and the specific substitution pattern on the pyridine ring may confer unique chemical properties, such as increased lipophilicity or specific reactivity patterns, distinguishing it from other similar compounds.
Properties
CAS No. |
1355227-28-9 |
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Molecular Formula |
C17H19NOS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(6-tert-butylsulfanyl-2-methylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C17H19NOS/c1-12-14(16(19)13-8-6-5-7-9-13)10-11-15(18-12)20-17(2,3)4/h5-11H,1-4H3 |
InChI Key |
CCYBDYZISQTOCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)SC(C)(C)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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